Cas no 924872-97-9 (N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide)
N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide Chemical and Physical Properties
Names and Identifiers
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- 924872-97-9
- Z63291702
- EN300-26596361
- N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide
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- Inchi: 1S/C16H15N3O3S2/c1-19(12-15(20)18-16-14(11-17)7-9-23-16)24(21,22)10-8-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H,18,20)/b10-8+
- InChI Key: OMAYLMKDCKSHJJ-CSKARUKUSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N(C)CC(NC1=C(C#N)C=CS1)=O)(=O)=O
Computed Properties
- Exact Mass: 361.05548370g/mol
- Monoisotopic Mass: 361.05548370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 127Ų
N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26596361-0.05g |
N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide |
924872-97-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide
Introduction to N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide (CAS No. 924872-97-9)
N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 924872-97-9, represents a unique molecular structure that combines a thiophene ring with a cyano group, an amide moiety, and a sulfonamido group. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of intense study for potential therapeutic applications.
The structural features of N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide are particularly noteworthy. The thiophene ring, a heterocyclic aromatic compound, is known for its stability and ability to interact with biological targets. The cyano group attached to the thiophene ring enhances the compound's reactivity and can participate in various chemical transformations. Additionally, the amide and sulfonamido groups contribute to the compound's solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a growing interest in thiophene derivatives due to their diverse pharmacological properties. These compounds have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The specific arrangement of functional groups in N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide suggests that it may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been leveraging computational methods and high-throughput screening to identify molecules with promising biological activities. N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide has shown promise in initial assays, particularly in terms of its interaction with biological targets. This has prompted further investigation into its mechanism of action and potential therapeutic applications.
The synthesis of N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide is a complex process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and multi-step functionalization, are often employed to construct the desired molecular framework. The challenge lies in achieving high yields and purity while minimizing side reactions that could compromise the compound's integrity.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide. These improvements have not only facilitated the production of larger quantities of the compound for research purposes but also opened up new avenues for structural optimization. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune the biological activity and pharmacokinetic properties of the molecule.
The biological evaluation of N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide has revealed several intriguing findings. In vitro studies have demonstrated its potential as an inhibitor of key enzymes involved in disease pathways. For instance, preliminary data suggest that it may interfere with the activity of enzymes such as kinases or proteases, which are often dysregulated in cancer cells. Additionally, the compound has shown promise in reducing inflammation by modulating immune responses.
Preclinical studies are essential for understanding the safety and efficacy of new compounds before they can be tested in human trials. N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide is currently undergoing preclinical testing to assess its toxicity profile and pharmacokinetic behavior. These studies will provide critical insights into whether the compound is suitable for further development into a therapeutic agent.
The impact of N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide on drug discovery extends beyond its potential therapeutic applications. It serves as a valuable scaffold for developing novel analogs with enhanced properties. By leveraging structure-based design principles, researchers can modify existing structures to improve potency, selectivity, and pharmacokinetic profiles. This approach has been instrumental in accelerating the development of new drugs across various therapeutic areas.
The future prospects for N-(3-cyanothiophen-2-y1)-l-methyl-llle-> phenylethensulfonamida> acetamide (CAS No.<>924872-97-9) are exciting and multifaceted. Continued research efforts are expected to yield deeper insights into its mechanisms of action and expand its therapeutic potential. Additionally, advancements in synthetic methodologies may enable more efficient production processes, making it more accessible for further development.
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